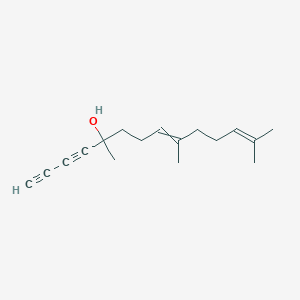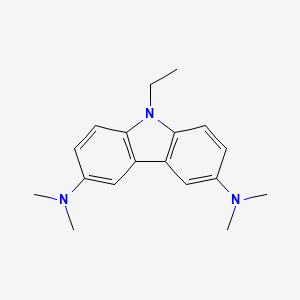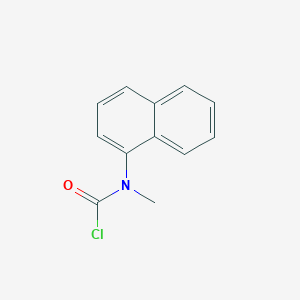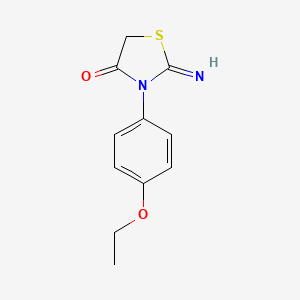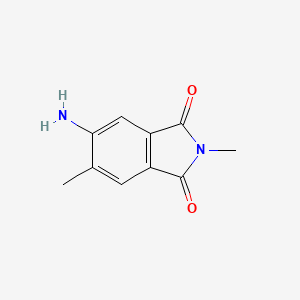![molecular formula C7H5N3O4 B14630832 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55679-62-4](/img/structure/B14630832.png)
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the construction of the oxazole ring followed by the introduction of the nitro and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate can yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has been reported for the construction of similar oxazole-based compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione: This compound has a similar oxazole-pyridine structure but with a thione group instead of a nitro group.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: This compound features a fused oxazole-pyridine structure with additional functionalization.
Uniqueness
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55679-62-4 |
|---|---|
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
5-methyl-6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(10(12)13)2-5-6(8-3)9-7(11)14-5/h2H,1H3,(H,8,9,11) |
Clé InChI |
KAAOSZNTRXSBPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


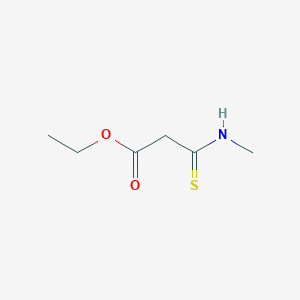
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
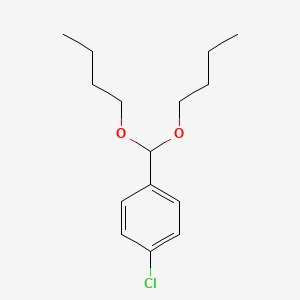

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
